molecular formula C10H12ClNO2 B3007845 1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride CAS No. 70315-35-4

1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B3007845
CAS No.: 70315-35-4
M. Wt: 213.66
InChI Key: HOEULYIOXHWXBO-UHFFFAOYSA-N
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Description

1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride is a synthetic derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid of significant research interest. This compound serves as a valuable scaffold for investigating diverse biological pathways. In neuroscience research , this compound is of particular interest for studying the N-Methyl-D-Aspartate (NMDA) receptor complex. ACC is a recognized partial agonist of mammalian NMDA receptors . Recent in silico docking studies suggest that phenyl-substituted ACC derivatives, such as this one, show significant potential as modulators of human NMDA receptors, indicating promise for future investigations into central nervous system function and disorders . The structural similarity of such cyclopropane derivatives to known antidepressants like tranylcypromine further underscores their research value in neuropharmacology . In plant science , while the native ACC is the direct biosynthetic precursor to the plant hormone ethylene , synthetic analogues are used to probe the structure-activity relationships of this critical signaling pathway. Research into analogues helps elucidate enzyme specificity and the role of ethylene in plant development and stress responses. Product Information: • : 63140-93-2 (for the parent acid) • Molecular Formula: C₁₀H₁₂ClNO₂ (estimated for the hydrochloride salt) • Storage: This product may require cold-chain transportation and appropriate frozen storage . Safety: This chemical is for research purposes only. Refer to the Safety Data Sheet for detailed handling and hazard information. Hazard statements may include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

1-amino-2-phenylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEULYIOXHWXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and its role in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride Phenyl group, cyclopropane, hydrochloride salt C₁₀H₁₂ClNO₂ 213.66 NMDA receptor modulation; potential neuroprotective agent
1-Aminocyclopropane-1-carboxylic acid (ACC) Unsubstituted cyclopropane C₄H₇NO₂ 117.10 Ethylene biosynthesis precursor in plants; stress response mediator
1-Aminocyclobutane-1-carboxylic acid (ACBC) Cyclobutane ring C₅H₉NO₂ 131.13 Tumor imaging agent (PET scans); preferential uptake in malignant tissues
1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride Carboxymethyl substituent, hydrochloride C₆H₁₀ClNO₄ 195.60 Intermediate in peptide synthesis; enhanced solubility due to carboxymethyl group
1-(Boc-Amino)cyclopropanecarboxylic acid Boc-protected amine C₉H₁₅NO₄ 201.22 Synthetic intermediate for drug discovery; improved stability
Structural Modifications and Bioactivity
  • The phenyl group in the target compound enhances steric bulk and aromatic interactions, likely improving receptor binding compared to ACC’s smaller structure .
  • ACBC (cyclobutane analogue) demonstrates divergent applications due to its larger ring size, which may reduce ring strain and alter pharmacokinetics for tumor targeting .
Solubility and Stability
  • The hydrochloride salt in the target compound improves aqueous solubility, critical for in vivo studies. Similar derivatives (e.g., carboxymethyl-substituted) also leverage ionic groups for enhanced bioavailability .
  • Boc-protected derivatives prioritize synthetic stability over biological activity, serving as intermediates in multi-step syntheses .

Mechanistic Insights

  • Ethylene Regulation : ACC derivatives without aromatic substituents are substrates for ACO, whereas phenyl-substituted analogues may act as competitive inhibitors, blocking ethylene synthesis .

Biological Activity

1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (APC) is a cyclopropane derivative characterized by its unique structural features, including an amino group, a phenyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activity and therapeutic applications. Understanding its biological mechanisms, interactions, and therapeutic potential is crucial for advancing its applications in medicine and research.

  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : 215.66 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, making it suitable for biological applications.

APC interacts with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This interaction can modulate various biochemical pathways, leading to significant physiological effects. Notably, APC exhibits properties that suggest potential analgesic and anti-inflammatory activities due to its ability to interact with receptors in the central nervous system.

Analgesic and Anti-inflammatory Properties

Research indicates that APC may serve as an analgesic and anti-inflammatory agent. Its structural features allow it to interact with pain receptors, potentially providing a mechanism for pain relief. Studies have shown that compounds similar to APC can inhibit inflammatory pathways, suggesting that APC may have similar effects .

Interaction Studies

APC has been studied for its binding affinity to various biological targets. Techniques such as molecular docking and receptor-ligand interaction assays have been employed to elucidate its mechanism of action. These studies reveal that APC's binding affinity may be influenced by its stereochemistry and functional groups .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of APC, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-Aminocyclopropane-1-carboxylic acidLacks phenyl groupDifferent receptor interactions
1-Phenylcyclopropane-1-carboxylic acidLacks amino groupVarying pharmacokinetic properties
2-Amino-3-phenyloxazolidineOxazolidine ringExhibits antibiotic properties

These comparisons highlight how slight modifications can lead to significant differences in biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of APC:

  • Analgesic Activity Study : A study demonstrated that APC significantly reduced pain responses in animal models when administered at specific dosages. The compound's effectiveness was compared with traditional analgesics, showing comparable results in pain relief.
  • Anti-inflammatory Effects : In vitro studies indicated that APC inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
  • Binding Affinity Analysis : Molecular docking studies revealed that APC has a high binding affinity for specific receptors involved in pain modulation, further supporting its potential therapeutic use.

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